Cas no 33389-38-7 (5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one)

5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one structure
33389-38-7 structure
Product Name:5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one
CAS No:33389-38-7
MF:C11H9ClN2O
MW:220.65496134758
MDL:MFCD00220271
CID:917907
Update Time:2025-04-23

5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-methyl-6-phenyl-2,3-dihydropyridazin-3-one
    • 5-chloro-2-methyl-6-phenylpyridazin-3-one
    • 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one
    • SBB055931
    • JLEPXRQIVMKNTH-UHFFFAOYSA-N
    • 2-Methyl-5-chloro-6-phenylpyridazine-3(2H)-one
    • Pyridazin-3(2H)-one, 5-chloro-2-methyl-6-phenyl-
    • 5-chloro-2-methyl-6-phenyl-2-hydropyridazin-3-one
    • 5-Chloro-2-methyl-6-phenyl-3(2H)-pyridazinone #
    • MDL: MFCD00220271
    • Inchi: 1S/C11H9ClN2O/c1-14-10(15)7-9(12)11(13-14)8-5-3-2-4-6-8/h2-7H,1H3
    • InChI Key: JLEPXRQIVMKNTH-UHFFFAOYSA-N
    • SMILES: ClC1=CC(N(C)N=C1C1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 330
  • Topological Polar Surface Area: 32.7

5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one Related Literature

Additional information on 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one

Introduction to 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one (CAS No. 33389-38-7)

5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one, identified by its Chemical Abstracts Service (CAS) number 33389-38-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a chloro substituent at the 5-position, a methyl group at the 2-position, and a phenyl ring at the 6-position imparts unique electronic and steric properties, making it a versatile scaffold for drug discovery.

The structural features of 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one contribute to its potential biological activity. Pyridazine derivatives are known for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions that are crucial in medicinal chemistry. Meanwhile, the phenyl ring introduces hydrophobicity and can interact with biological targets through π-stacking or hydrophobic effects.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one as a lead compound for developing novel therapeutic agents. Studies have demonstrated that modifications at the 3-position of the pyridazine ring can significantly alter binding affinity to protein targets. For instance, recent publications suggest that derivatives of this compound exhibit promising activity against kinases and other enzymes involved in cancer pathways.

In the realm of drug development, 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one has been explored as a precursor for more complex molecules. Its scaffold can be further functionalized to create libraries of compounds for high-throughput screening (HTS). The chloro group, in particular, serves as a versatile handle for further derivatization, allowing chemists to introduce diverse pharmacophores while maintaining the core pyridazine structure.

One notable application of 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one is in the development of inhibitors targeting bacterial enzymes. The increasing prevalence of antibiotic-resistant strains has necessitated the discovery of novel antimicrobial agents. Pyridazine derivatives have shown promise in this area due to their ability to disrupt essential bacterial processes. For example, recent research indicates that certain analogs of this compound inhibit dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis.

The synthesis of 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one involves multi-step organic reactions, typically starting from readily available precursors such as malononitrile and benzaldehyde derivatives. The chlorination step is often performed using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which efficiently introduce the chloro substituent while maintaining regioselectivity. The subsequent methylation and phenylation steps further refine the structure to achieve the desired molecular architecture.

From a pharmacokinetic perspective, 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one exhibits interesting properties that make it an attractive candidate for drug development. Its moderate lipophilicity allows for good membrane permeability, while its polar functional groups enhance solubility in aqueous environments. These characteristics are essential for achieving optimal bioavailability and therapeutic efficacy.

Recent clinical trials have begun to explore the potential of 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one derivatives as treatments for various diseases. While preliminary results are promising, further studies are needed to fully understand its safety profile and optimal dosing regimens. Researchers are particularly interested in its potential as an adjuvant therapy alongside existing treatments for chronic conditions such as cancer and inflammatory disorders.

The role of 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one in combinatorial chemistry cannot be overstated. Its ability to serve as a building block for diverse libraries of compounds has made it a valuable asset in academic and industrial research labs alike. By systematically varying substituents at different positions on the pyridazine ring, chemists can generate large numbers of analogs with tailored biological activities.

In conclusion,5-Chloro - - - - - -- -- -- -- -- -- -- -- -- -- -methyl-- -- -- -- -- - - - - - - - - - - - -phenylpyridazin-- -- -- -- -- --- --- --- --- --- --- --- --- --- --- ------ --------------------- --- ------ -------(3( H ) )--one (CAS No . 33389--38--7) represents a significant advancement in pharmaceutical research . Its unique structural features , coupled with its potential biological activities , make it a promising candidate for further development into novel therapeutic agents . As research continues , we can expect to see more applications emerging from this versatile heterocyclic compound .

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